![molecular formula C18H17NO2S B2708461 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 862647-82-3](/img/structure/B2708461.png)
6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
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Description
“6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with potential applications in various scientific fields. It has a molecular formula of C18H17NO2S and a molecular weight of 311.4 .
Molecular Structure Analysis
The molecular structure of “6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” consists of a quinoline core with ethyl and thiophenyl substituents. The quinoline core is a heterocyclic aromatic compound, which is a vital scaffold for leads in drug discovery .Scientific Research Applications
Medicinal Chemistry and Drug Development
The quinoline ring, a key structural motif in this compound, has been widely exploited in medicinal chemistry. Researchers have explored its potential as a scaffold for drug leads. Notably, quinine and chloroquine, both quinoline derivatives, have historical significance in malaria treatment and eradication . Investigating the pharmacological properties of this compound could reveal novel therapeutic targets.
properties
IUPAC Name |
6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-3-11-5-7-15-13(9-11)14(18(20)21)10-16(19-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMGOSMBLWCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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